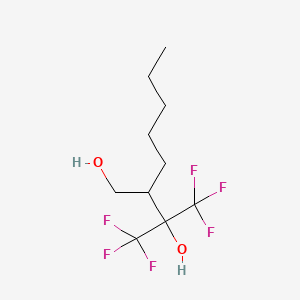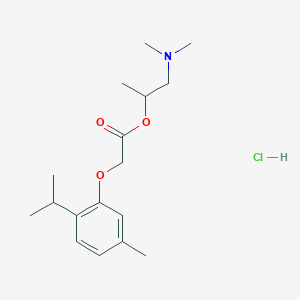
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a thymyloxy group, a dimethylamino group, and an acetic acid ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride typically involves the esterification of acetic acid with a dimethylaminoethanol derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and enhance efficiency.
化学反応の分析
Types of Reactions
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Dimethylaminoethyl acetate: This compound shares a similar structure but lacks the thymyloxy group.
Dimethylaminoethanol acetate: Another related compound, differing in the ester group attached to the acetic acid.
Uniqueness
Acetic acid, (thymyloxy)-, 2-(dimethylamino)-1-methylethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thymyloxy group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications.
特性
CAS番号 |
37291-76-2 |
|---|---|
分子式 |
C17H28ClNO3 |
分子量 |
329.9 g/mol |
IUPAC名 |
1-(dimethylamino)propan-2-yl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12(2)15-8-7-13(3)9-16(15)20-11-17(19)21-14(4)10-18(5)6;/h7-9,12,14H,10-11H2,1-6H3;1H |
InChIキー |
WBJFYHIISGMHJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC(C)CN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)
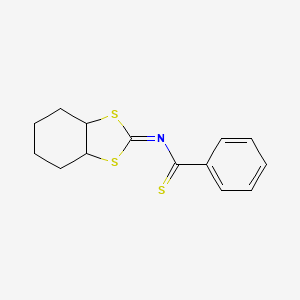
![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)

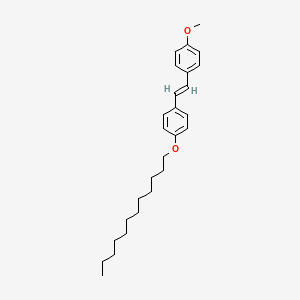

![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole](/img/structure/B14676605.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
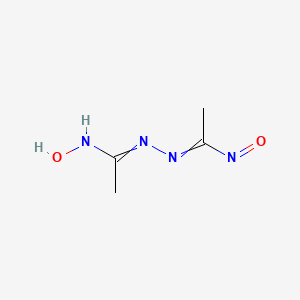


![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
